molecular formula C8H7N3O B3028984 1-Imidazo[1,2-b]pyridazin-3-ylethanone CAS No. 453548-65-7

1-Imidazo[1,2-b]pyridazin-3-ylethanone

Katalognummer B3028984
CAS-Nummer: 453548-65-7
Molekulargewicht: 161.16
InChI-Schlüssel: CVVDMUYJTWFLAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Imidazo[1,2-b]pyridazin-3-ylethanone is a chemical compound with the molecular weight of 161.16 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Molecular Structure Analysis

The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : A novel approach for synthesizing imidazo[1,5-a]pyridine-1-carboxylic acids has been developed, which involves using 2-(aminomethyl)pyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride to obtain 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones. These are then converted into imidazo[1,5-a]pyridine-1-carboxylic acids through haloform cleavage (Tverdiy et al., 2016).
  • Novel Reagent Applications : A multifield study on Dimethyl Acetylenedicarboxylate highlights its effectiveness in synthesizing imidazo[1,5-b]pyridazines derivatives, showcasing the reagent's ability to build new cycles on diaminoimidazoles (Vandyshev et al., 2022).

Medicinal Chemistry and Drug Design

  • Kinase Inhibitors for Cancer Treatment : Imidazo[1,2-b]pyridazine derivatives have been studied as VEGF receptor 2 (VEGFR2) kinase inhibitors, a pathway implicated in tumor angiogenesis. The research found that meta-substituted 6-phenoxy-imidazo[1,2-b]pyridazine derivatives had potent affinity for VEGFR2, making them potential candidates for cancer treatment (Miyamoto et al., 2012).
  • IKKbeta Inhibitors : Another study developed imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors, optimizing the 3- and 6-position of the scaffold to increase cell-free IKKbeta inhibitory activity and TNFalpha inhibitory activity in THP-1 cells. This research provides insights into the structure-activity relationship and interaction model of these compounds with IKKbeta (Shimizu et al., 2010).

Bioactivity and Therapeutic Potential

  • Anti-Asthmatic Activities : Research on omega-sulfamoylalkyloxyimidazo[1,2-b]pyridazines has demonstrated their ability to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs, suggesting their potential as anti-asthmatic agents (Kuwahara et al., 1996).
  • Acetylcholinesterase Inhibitors and Anti-Proliferative Effects : Substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds have been found to exhibit potent acetylcholinesterase inhibitory activity and also demonstrate anti-proliferative, anti-migratory, and anti-inflammatory effects at higher doses, showing promise for therapeutic applications (Sharma et al., 2021).

Wirkmechanismus

Recent studies have shown that the transforming growth factor-β activated kinase (TAK1) is upregulated and overexpressed in multiple myeloma (MM). 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations .

Eigenschaften

IUPAC Name

1-imidazo[1,2-b]pyridazin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)7-5-9-8-3-2-4-10-11(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVDMUYJTWFLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665889
Record name 1-(Imidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Imidazo[1,2-b]pyridazin-3-ylethanone

CAS RN

453548-65-7
Record name 1-(Imidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromoimidazo[1,2-b]pyridazine (1.0 g, 5.05 mmol), tributyl(1-ethoxyvinyl)tin (3.41 mL, 10.1 mmol), and PdCl2(PPh3)2 (354 mg, 0.505 mmol), were added to a sealed tube. DMF (25.2 mL) was added and the reaction purged with nitrogen for 5 minutes. The reaction was heated at 100° C. for 18 h. The reaction was cooled to room temperature and quenched with aqueous saturated sodium bicarbonate. The aqueous layer was extracted with ethyl acetate (×3) and the combined organic layers were dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was diluted with methanol (10 mL) and HCl in 1,4-dioxane (1.26 mL, 5.05 mmol, 4M) was added. The solution was stirred at room temperature for 1 h. The reaction was then quenched with aqueous saturated sodium bicarbonate and extracted with ethyl acetate (×3). The combined organic layers were dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography to afford the title compound. 1H NMR (500 MHz, CD3SOCD3) δ 8.76 (d, 1H); 8.55 (s, 1H); 8.31 (d, 1H); 8.49 (dd, 1H); 2.64 (s, 3H). LRMS (APCI) calc'd for (C8H7N3O) [M+H]+, 162.1. found 162.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
354 mg
Type
catalyst
Reaction Step One
Name
Quantity
25.2 mL
Type
reactant
Reaction Step Two
Quantity
1.26 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Imidazo[1,2-b]pyridazin-3-ylethanone
Reactant of Route 2
1-Imidazo[1,2-b]pyridazin-3-ylethanone
Reactant of Route 3
Reactant of Route 3
1-Imidazo[1,2-b]pyridazin-3-ylethanone
Reactant of Route 4
Reactant of Route 4
1-Imidazo[1,2-b]pyridazin-3-ylethanone
Reactant of Route 5
1-Imidazo[1,2-b]pyridazin-3-ylethanone
Reactant of Route 6
1-Imidazo[1,2-b]pyridazin-3-ylethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.